3-(Trifluoromethyl)cinnamic acid
Overview
Description
3-(Trifluoromethyl)cinnamic acid is an organic compound with the linear formula CF3C6H4CH=CHCO2H . It has a molecular weight of 216.16 . This compound was used in the synthesis of cinacalcet , a drug for the control and treatment of secondary hyperparathyroidism .
Synthesis Analysis
The synthesis of this compound involves a reaction from m-trifluoromethyl-α-bromohydrocinnamic acid, isopropanol, and benzyltriethylammonium chloride . Aqueous sodium hydroxide is added slowly, and the mixture is stirred at 55-60℃ for 7 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string OC(=O)\C=C\c1cccc(c1)C(F)(F)F . The InChI key is KSBWHDDGWSYETA-SNAWJCMRSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound was used in the synthesis of cinacalcet .Physical and Chemical Properties Analysis
This compound is a white to pale cream solid . It has a melting point of 135-137°C . The compound is slightly soluble in DMSO and methanol .Scientific Research Applications
Anticancer Potential
3-(Trifluoromethyl)cinnamic acid, a derivative of cinnamic acid, has been explored for its potential in anticancer research. Cinnamic acid derivatives, owing to their chemical structure, offer multiple reactive sites, making them significant in medicinal research as anticancer agents. Their potential has been underutilized since the early 20th century, but recent decades have seen increased attention towards these derivatives, including this compound, for their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).
Chemical Synthesis and Modification
The synthesis and biological evaluation of cinnamic acid derivatives, including this compound, play a crucial role in scientific research. Their chemical properties allow for diverse modifications, leading to various pharmacological applications. The flexibility in modifying the chemical structure of these derivatives provides a broad spectrum of possibilities in pharmaceutical and chemical research (Al-Farhan, Keehn, & Stevenson, 1992).
Solubility Enhancement in Pharmaceutical Applications
The solubility of cinnamic acid, including its derivatives like this compound, in supercritical CO2 with ethanol as a cosolvent has been studied. Enhancing solubility is key for its use in food, cosmetics, and pharmaceuticals, leveraging its antimicrobial, antifungal, and antioxidant properties. This research is pivotal in improving the delivery and efficacy of cinnamic acid-based compounds in various applications (Cháfer, Fornari, Stateva, & Berna, 2009).
Antioxidant Activity
The antioxidant activity of cinnamic acid and its derivatives, including this compound, has been extensively studied. This research underscores the potential use of these compounds in developing antioxidants for health and wellness applications. Derivatization of cinnamic acid has been shown to enhance its antioxidant activity, which is significant for its application in nutritional supplements and pharmaceuticals (Oladimeji, Essien, Sheriff, & Alemika, 2019).
Synthesis of Trifluoroethyl Derivatives
The efficient synthesis of trifluoroethyl derivatives of cinnamic acid, including this compound, has been achieved through copper-catalyzed stereoselective trifluoroethylation. This process highlights the potential for creating diverse derivatives of cinnamic acid, expanding its utility in various chemical and pharmaceutical applications (Zhang et al., 2017).
Mechanism of Action
Target of Action
3-(Trifluoromethyl)cinnamic acid (TFMCA) primarily targets the respiratory system , eyes , and skin . It is known to cause irritation in these areas, suggesting that its primary targets are likely the cells and tissues in these regions .
Mode of Action
TFMCA is a synthetic cinnamate with antimicrobial activity . It interacts with its targets by disrupting the plasma membrane, damaging nucleic acids and proteins, and inducing intracellular reactive oxygen species . This disruption of cellular structures and processes can lead to cell death, thereby exerting its antimicrobial effects .
Biochemical Pathways
TFMCA affects the biochemical pathways involved in the metabolism of aromatic compounds in fungi . It inhibits the enzyme benzoate 4-hydroxylase (CYP53), which is involved in the detoxification of benzoate, a key intermediate in aromatic compound metabolism . By inhibiting this enzyme, TFMCA disrupts the normal metabolic processes of the fungi, leading to their death .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a low water solubility
Result of Action
The primary result of TFMCA’s action is the death of targeted cells, particularly those of pathogenic fungi and bacteria . This is achieved through the disruption of cellular structures and processes, as well as the induction of oxidative stress .
Action Environment
The action of TFMCA is influenced by environmental factors such as temperature and pHIt is recommended to store TFMCA in a sealed container in a dry, well-ventilated place . This suggests that exposure to moisture and air could potentially affect the stability and efficacy of TFMCA.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBWHDDGWSYETA-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061135, DTXSID90886895 | |
Record name | 3-[3-(Trifluoromethyl)phenyl]acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67801-07-4, 779-89-5 | |
Record name | (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67801-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(3-(trifluoromethyl)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-(Trifluoromethyl)cinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067801074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-[3-(Trifluoromethyl)phenyl]acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-m-(trifluoromethyl)cinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(trifluoromethyl)cinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-(TRIFLUOROMETHYL)CINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9LJ9ON37W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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